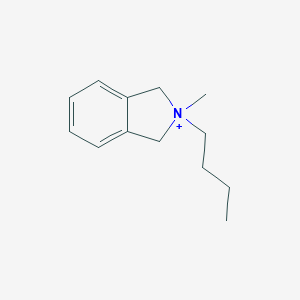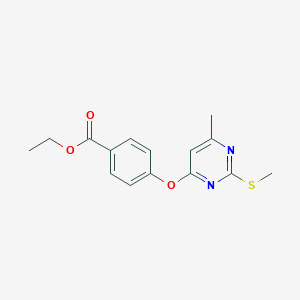
2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM is a chemical compound with the molecular formula C13H20N+ It is a derivative of isoindoline, a bicyclic heterocycle containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM typically involves the reaction of isoindoline derivatives with appropriate alkylating agents. One common method involves the alkylation of isoindoline with butyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-butyl-2-methyl-1H-isoindole: Similar in structure but lacks the dihydro component.
2-butyl-2-methyl-3H-isoindole: Another structural isomer with different reactivity.
2-butyl-2-methyl-2,3-dihydro-1H-indole: Similar bicyclic structure but with different nitrogen positioning.
Uniqueness
2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM is unique due to its specific substitution pattern and the presence of the dihydro component, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H20N+ |
|---|---|
Molekulargewicht |
190.3g/mol |
IUPAC-Name |
2-butyl-2-methyl-1,3-dihydroisoindol-2-ium |
InChI |
InChI=1S/C13H20N/c1-3-4-9-14(2)10-12-7-5-6-8-13(12)11-14/h5-8H,3-4,9-11H2,1-2H3/q+1 |
InChI-Schlüssel |
YMLMVKIMQJMODR-UHFFFAOYSA-N |
SMILES |
CCCC[N+]1(CC2=CC=CC=C2C1)C |
Kanonische SMILES |
CCCC[N+]1(CC2=CC=CC=C2C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3-Acetylphenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B458762.png)
![4,4-Dimethyl-8-morpholin-4-yl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458763.png)
![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B458764.png)
![N-Butyl-N,4,4-trimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458765.png)
![ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B458766.png)
![4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458767.png)

![4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458772.png)
![5-(2-methylprop-2-enylsulfanyl)-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458773.png)
![N-(3-chloropropyl)-N-[cyano(phenyl)methyl]benzamide](/img/structure/B458775.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-pyridinyl)benzamide](/img/structure/B458777.png)
![Ethyl 4-{[4-(tert-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B458778.png)
![5-benzylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458779.png)

